Bienvenue dans la boutique en ligne BenchChem!

Pyrido[1,2-a]pyrimidine

SHP2 allosteric inhibition cancer phosphatase selectivity

Pyrido[1,2-a]pyrimidine is a [6,6]-fused bicyclic nitrogen-bridgehead heterocycle in which a pyridine ring is fused to a pyrimidine ring at the 1,2-positions, creating a quinolizinone-type scaffold with a permanent bridgehead nitrogen that imparts distinct electronic and conformational properties compared to non-bridgehead pyridopyrimidine isomers. This scaffold is the core of several FDA-approved and globally marketed drugs including the antipsychotics risperidone and paliperidone, the antiasthmatic agent pemirolast, and the tranquilizer pirenperone, as well as the commercial mesoionic insecticides triflumezopyrim (DuPont Pyraxalt) and dicloromezotiaz.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
Cat. No. B8458354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[1,2-a]pyrimidine
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1C=CN=C2N1C=CC=C2
InChIInChI=1S/C8H8N2/c1-2-6-10-7-3-5-9-8(10)4-1/h1-6H,7H2
InChIKeyVFMCUTPRJLZEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[1,2-a]pyrimidine for Research Procurement: Core Scaffold Properties and Comparator Landscape


Pyrido[1,2-a]pyrimidine is a [6,6]-fused bicyclic nitrogen-bridgehead heterocycle in which a pyridine ring is fused to a pyrimidine ring at the 1,2-positions, creating a quinolizinone-type scaffold with a permanent bridgehead nitrogen that imparts distinct electronic and conformational properties compared to non-bridgehead pyridopyrimidine isomers [1]. This scaffold is the core of several FDA-approved and globally marketed drugs including the antipsychotics risperidone and paliperidone, the antiasthmatic agent pemirolast, and the tranquilizer pirenperone, as well as the commercial mesoionic insecticides triflumezopyrim (DuPont Pyraxalt) and dicloromezotiaz [2][3]. The 4H-pyrido[1,2-a]pyrimidin-4-one sub-class in particular has emerged as a privileged structure in medicinal chemistry, with demonstrated activity across kinase inhibition, topoisomerase inhibition, antibacterial, antimalarial, and agrochemical applications [1].

Why Pyrido[1,2-a]pyrimidine Cannot Be Interchanged with Other Pyridopyrimidine Isomers in Research


The pyrido[1,2-a]pyrimidine scaffold is structurally and electronically distinct from its regioisomers (e.g., pyrido[2,3-d]pyrimidine, pyrido[3,4-d]pyrimidine) due to the presence of a bridgehead nitrogen at the ring junction, which creates a quinolizinone-like conjugated π-system with delocalized positive charge character in mesoionic derivatives [1]. This bridgehead architecture fundamentally alters the scaffold's hydrogen-bonding capacity, molecular electrostatic potential, and metabolic vulnerability compared to non-bridgehead isomers, meaning that structure-activity relationships (SAR) established for one pyridopyrimidine isomer do not transfer to another. For instance, pyrido[2,3-d]pyrimidines are predominantly explored as kinase ATP-site binders (e.g., PI3K, DHFR), whereas pyrido[1,2-a]pyrimidin-4-ones have yielded allosteric SHP2 inhibitors, catalytic topoisomerase IIα inhibitors, and commercial nicotinic acetylcholine receptor (nAChR) orthosteric ligands in agrochemistry—target engagement modes that are scaffold-specific and not achievable with the [2,3-d] or [3,4-d] frameworks [2][3].

Pyrido[1,2-a]pyrimidine Quantitative Differentiation Evidence: Comparator-Based Potency, Selectivity, and Mechanism Data


Allosteric SHP2 Inhibition: Pyrido[1,2-a]pyrimidin-4-one Derivative 14i vs. Clinical Stage Inhibitor SHP099

The pyrido[1,2-a]pyrimidin-4-one derivative 14i demonstrated superior enzymatic potency against full-length SHP2 (IC50 = 0.104 μM) compared to the well-characterized clinical-stage allosteric SHP2 inhibitor SHP099 (IC50 = 0.690 μM for wild-type SHP2), representing a 6.6-fold improvement in enzymatic inhibition [1][2]. Crucially, 14i exhibited pronounced selectivity for the full-length protein over the isolated catalytic SHP2-PTP domain (IC50 > 50 μM), translating to a selectivity window of >480-fold that confirms its allosteric mechanism of action [1]. In cellular assays, 14i inhibited Kyse-520 esophageal cancer cell proliferation with IC50 = 1.06 μM, outperforming SHP099 (Kyse-520 IC50 = 1.4 μM), and displayed stronger antiproliferative activities on NCI-H358 and MIA-PaCa2 cells than SHP099 [1][3]. Importantly, 14i showed low toxicity against normal human brain microvascular endothelial cells (HBMEC, IC50 = 30.75 μM), yielding a Kyse-520/HBMEC selectivity index of approximately 29, and induced cell apoptosis with G0/G1 cycle arrest while downregulating p-Akt and p-Erk1/2 [1].

SHP2 allosteric inhibition cancer phosphatase selectivity

ROR1 Inhibition: 4H-Pyrido[1,2-a]pyrimidin-4-one 10b vs. Lead Chroman-4-one ARI-1 in H1975 Lung Cancer Cells

In a scaffold-hopping design campaign starting from the chroman-4-one ROR1 inhibitor ARI-1, the 4H-pyrido[1,2-a]pyrimidin-4-one derivative 10b exhibited an IC50 of 0.572 μM against the H1975 non-small cell lung cancer cell line, representing a 6.1-fold improvement in antiproliferative potency over the lead compound ARI-1 (IC50 = 3.51 μM) . Compound 10b dose-dependently induced G0/G1 phase cell cycle arrest and apoptosis, and demonstrated inhibitory activity against ROR1 with modulation of the ROR1 signaling pathway in a dose-dependent manner . This direct head-to-head comparison within the same study establishes that replacement of the chroman-4-one core with the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold yields a substantial potency gain, attributed to improved target engagement conferred by the bridgehead nitrogen heterocycle.

ROR1 inhibition non-small cell lung cancer scaffold-hopping

Topoisomerase I Inhibition: Dihydrochromeno[4,3-d]pyrido[1,2-a]pyrimidine 9b Cytotoxicity vs. Cancer and Normal Cell Lines

The pyrido[1,2-a]pyrimidine-based hybrid compound dihydrochromeno[4,3-d]pyrido[1,2-a]pyrimidine 9b demonstrated exceptional cytotoxicity with IC50 values of 6.0 ± 0.3 nM in the A549 human lung adenocarcinoma cell line and 4.67 ± 0.02 μM in SKOV-3 human ovarian carcinoma cells [1]. Critically, compound 9b—along with all other compounds in the series that showed outstanding antiproliferative results—exhibited no detectable toxicity against non-malignant MRC-5 lung fibroblasts, establishing a cancer-selective cytotoxicity profile [1]. The vast majority of synthesized pyrido[1,2-a]pyrimidine derivatives in this study showed notable to excellent TOP1 enzymatic inhibitory activity [1]. This cancer-cell selectivity contrasts with conventional TOP1 poisons such as camptothecin derivatives, which frequently exhibit significant toxicity toward normal dividing cells.

topoisomerase I inhibition lung adenocarcinoma ovarian carcinoma cancer selectivity

Agrochemical Antibacterial Activity: Mesoionic Pyrido[1,2-a]pyrimidinone Compound 15 vs. Thiodiazole Copper Against Xanthomonas oryzae pv. oryzicola

The mesoionic pyrido[1,2-a]pyrimidinone derivative Compound 15 exhibited an EC50 of 27.5 μg/mL against Xanthomonas oryzae pv. oryzicola (Xoo), the causative agent of rice bacterial leaf blight, demonstrating 3.5-fold superior in vitro potency compared to the commercial positive control thiodiazole copper (EC50 = 97.1 μg/mL), and was comparable to the lead compound A11 (EC50 = 17.4 μg/mL) [1]. In greenhouse pot experiments at 100 μg/mL, Compound 15 provided 38.5% curative and 36.8% protective efficacy in vivo, outperforming both thiodiazole copper (31.2% curative, 32.6% protective) and compound A11 (29.6% curative, 33.2% protective) [1]. Compound 15 also enhanced host defense enzyme activities, increased chlorophyll content, and promoted rice resistance to bacterial infection by modulating the photosynthetic pathway, indicating a dual mechanism of direct antibacterial action combined with host defense priming [1].

antibacterial rice bacterial blight agrochemical Xanthomonas

Topoisomerase IIα Catalytic Inhibition: 2-Aryl-4H-pyrido[1,2-a]pyrimidin-4-ones vs. Etoposide with Divergent Mechanism of Action

In a scaffold-hopping strategy from bioactive flavones and isoflavones, 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones and 3-aryl-pyrido[1,2-a]pyrimidin-4-ones were discovered as potent human topoisomerase IIα (hTopoIIα) inhibitors, with several compounds exhibiting greater potency than the clinical anticancer drug etoposide in hTopoIIα inhibition assays [1]. Unlike etoposide, which acts as a TOP2 poison by stabilizing the covalent TOP2-DNA cleavage complex and generating DNA double-strand breaks, these pyrido[1,2-a]pyrimidin-4-ones function as hTopoIIα-selective catalytic inhibitors that do not interfere with topoisomerase I and interact with DNA in the groove domain rather than through intercalation [1]. Compared to the parent flavone and isoflavone natural products, the scaffold-hopped pyrido[1,2-a]pyrimidin-4-one analogs showed significantly enhanced hTopoIIα-inhibitory and cytotoxic properties while maintaining low toxicity toward normal cells [1].

topoisomerase IIα catalytic inhibitor scaffold-hopping anticancer

Recommended Procurement and Research Application Scenarios for Pyrido[1,2-a]pyrimidine Scaffold Derivatives


Allosteric SHP2 Inhibitor Lead Discovery Programs Seeking SHP099-Alternative Chemotypes

Based on the direct head-to-head evidence that pyrido[1,2-a]pyrimidin-4-one derivative 14i outperforms SHP099 in enzymatic potency (IC50 0.104 vs. 0.690 μM, 6.6-fold) and cellular antiproliferation (Kyse-520 IC50 1.06 vs. 1.4 μM) while maintaining >480-fold selectivity over the SHP2-PTP domain, this scaffold is the recommended starting point for SHP2 allosteric inhibitor programs aiming to access novel intellectual property space distinct from the pyrazine-based SHP099 chemotype [1]. The demonstrated G0/G1 arrest, apoptosis induction, and p-Akt/p-Erk1/2 downregulation confirm canonical pathway engagement [1].

ROR1-Targeted Anticancer Agent Development Requiring Scaffold Replacement of Chroman-4-one Leads

The 6.1-fold potency improvement of 4H-pyrido[1,2-a]pyrimidin-4-one 10b (IC50 0.572 μM) over the chroman-4-one ARI-1 (IC50 3.51 μM) in H1975 NSCLC cells validates this scaffold as a potency-enhancing replacement core for ROR1 inhibitor programs [1]. Procurement of 4H-pyrido[1,2-a]pyrimidin-4-one building blocks should be prioritized by teams seeking to improve upon chroman-4-one or chromone lead series in kinase-targeted oncology projects.

TOP1-Targeted Anticancer Programs Requiring Cancer-Selective Cytotoxicity with Reduced Normal-Tissue Toxicity

The dihydrochromeno[4,3-d]pyrido[1,2-a]pyrimidine hybrid 9b achieves sub-nanomolar cytotoxicity in A549 lung cancer cells (IC50 6.0 nM) with no detectable toxicity to MRC-5 normal lung fibroblasts [1]. This cancer-selective profile differentiates the pyrido[1,2-a]pyrimidine TOP1 inhibitor class from classical camptothecin-derived TOP1 poisons and supports procurement of pyrido[1,2-a]pyrimidine intermediates for TOP1 inhibitor lead optimization campaigns where therapeutic index is the primary selection criterion.

Agrochemical Discovery of Novel Antibacterial Agents for Crop Protection Against Xanthomonas Pathogens

The mesoionic pyrido[1,2-a]pyrimidinone scaffold has produced two commercial insecticides (triflumezopyrim and dicloromezotiaz) and the antibacterial Compound 15 demonstrates 3.5-fold superior in vitro potency (EC50 27.5 μg/mL) and superior in vivo efficacy over the copper-based standard thiodiazole copper in rice bacterial blight models [1][2]. Agrochemical R&D organizations pursuing novel nAChR-targeting or antibacterial crop protection agents should procure mesoionic pyrido[1,2-a]pyrimidinone building blocks as a commercially validated, resistance-breaking chemotype with established field performance.

Quote Request

Request a Quote for Pyrido[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.